Tosyl-D-asparagine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

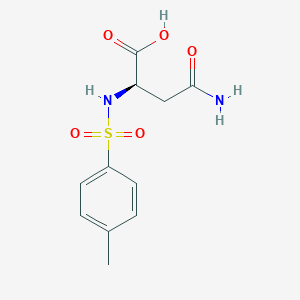

Tosyl-D-asparagine, also known as N2-(p-tolylsulfonyl)-D-asparagine, is a derivative of the amino acid D-asparagine. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the asparagine molecule. This compound is primarily used in organic synthesis and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tosyl-D-asparagine typically involves the protection of the amino group of D-asparagine with a tosyl group. One common method includes the reaction of D-asparagine with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tosyl-D-asparagine undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted by other nucleophiles, making it a versatile intermediate in organic synthesis.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield D-asparagine and p-toluenesulfonic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tosyl-D-asparagine is widely used in scientific research due to its role as a protected amino acid derivative. Some of its applications include:

Organic Synthesis: It serves as an intermediate in the synthesis of peptides and other complex organic molecules.

Biological Research: Used in the study of enzyme mechanisms and protein interactions.

Medicinal Chemistry: Investigated for its potential role in drug development and as a building block for bioactive compounds.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tosyl-D-asparagine primarily involves its role as a protected amino acid. The tosyl group protects the amino group of D-asparagine, allowing for selective reactions at other functional groups. This protection is crucial in multi-step organic synthesis, where selective deprotection can be achieved under mild conditions .

Comparison with Similar Compounds

Similar Compounds

Tosyl-L-asparagine: The L-isomer of Tosyl-D-asparagine, used similarly in organic synthesis.

Fmoc-D-asparagine: Another protected form of D-asparagine, using the fluorenylmethyloxycarbonyl (Fmoc) group.

BOC-L-asparagine: A protected form of L-asparagine using the tert-butyloxycarbonyl (BOC) group.

Uniqueness

This compound is unique due to its specific stereochemistry (D-isomer) and the presence of the tosyl group, which provides distinct reactivity and protection properties compared to other protecting groups like Fmoc and BOC .

Biological Activity

Tosyl-D-asparagine (Tos-D-Asn) is a derivative of the amino acid D-asparagine, modified with a tosyl group (p-toluenesulfonyl) that enhances its stability and reactivity in biochemical applications. This compound is notable for its role in probing protein interactions and its potential therapeutic applications, particularly in cancer treatment and enzyme studies.

The tosyl group in Tos-D-Asn serves several functions:

- Stability : It protects the amino group, making the compound more resistant to hydrolysis.

- Leaving Group : The tosyl moiety acts as an excellent leaving group in chemical reactions, facilitating peptide bond formation and other synthetic processes.

- Probing Protein Interactions : The bulky nature of the tosyl group can influence binding affinities in protein-protein interactions (PPIs), allowing researchers to study these interactions more effectively.

Tos-D-Asn can be incorporated into peptides, which are then used as substrates for enzymes or as probes to study PPIs. This incorporation allows for the exploration of how modifications affect protein functionality and interaction dynamics.

Biological Activity

Tos-D-Asn, like its precursor D-asparagine, plays a significant role in various biological processes:

- Protein Synthesis : As an amino acid, it is integral to the synthesis of proteins.

- Cellular Metabolism : D-asparagine is involved in metabolic pathways, particularly in neurons where it may influence neurotransmitter release.

Table 1: Comparison of D-Asparagine and this compound

| Compound | Role in Biology | Unique Features |

|---|---|---|

| D-Asparagine | Protein synthesis, metabolism | Naturally occurring amino acid |

| This compound | Probing PPIs, enzyme substrates | Enhanced stability and reactivity due to tosyl group |

Case Studies

- Enzyme Activity Studies : Research has demonstrated that derivatives like Tos-D-Asn can modulate enzyme activity. For instance, studies involving L-asparaginase show that modifying substrate structure influences catalytic efficiency and specificity. By using Tos-D-Asn as a substrate, researchers can investigate these effects more thoroughly.

- Cancer Therapy Applications : The use of L-asparaginase in treating acute lymphoblastic leukemia (ALL) underscores the relevance of asparagine derivatives. While L-asparaginase catalyzes the hydrolysis of asparagine to ammonia and aspartate, studies suggest that derivatives like Tos-D-Asn might offer improved targeting or reduced side effects due to their modified structure.

- Protein Modification Techniques : Recent advancements in chemical protein modification highlight the utility of compounds like Tos-D-Asn. For example, selective conjugation techniques allow for targeted modifications of proteins using derivatives that include a tosyl group, enhancing the specificity and efficiency of these reactions.

Research Findings

Recent studies have explored various aspects of Tos-D-Asn's biological activity:

- Protein-Protein Interactions : The incorporation of Tos-D-Asn into peptide sequences has been shown to alter binding affinities significantly compared to unmodified peptides. This alteration can be quantified using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Therapeutic Potential : Ongoing research into the therapeutic applications of Tos-D-Asn derivatives indicates promising results in modulating pathways involved in neurodegenerative diseases and cancer.

Properties

IUPAC Name |

(2R)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCCSZRICJFBSI-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.